p-Lactophenetide
Description
Historical Context in Chemical Inquiry and Scholarly Contributions
p-Lactophenetide, also known as N-(4-ethoxyphenyl)lactamide, is an anilide derivative. chemicalbook.comebi.ac.uk It is structurally related to phenacetin, another aniline (B41778) derivative. chemicalbook.com The synthesis of related N-phenylacetamides has been a subject of interest in organic chemistry, with various methods being developed for their preparation. rsc.org The study of such compounds is part of the broader field of medicinal chemistry, where the synthesis and evaluation of derivatives are common practices to explore their chemical and biological activities. ontosight.ai
Early research into compounds like this compound was often driven by the desire to discover new therapeutic agents. The core structure, an anilide, is present in many chemical entities of biological interest. ebi.ac.uk The synthesis of amides, the functional group connecting the two main parts of this compound, is a fundamental reaction in medicinal and pharmaceutical chemistry. researchgate.net Historically, the development of synthetic routes to such molecules has been a significant area of scholarly contribution. For instance, methods like the Ullmann coupling reaction have been employed for creating ether linkages present in related molecules. researchgate.net The synthesis of chiral amines, which can be precursors to compounds like this compound, has also been an area of active research, with methods such as chemical resolution and the use of chiral auxiliaries being explored. google.com
Current Status and Academic Significance within Chemical Sciences
In contemporary chemical sciences, this compound and its analogs continue to be of academic interest. The compound is used in research as an inflammation inhibitor. chemicalbook.com Its chemical properties, such as its potential to act as a bidentate ligand through the oxygen atoms of the hydroxyl and carbonyl groups, make it a subject of study in coordination chemistry. The amide bond within this compound is a key feature, and the development of efficient and sustainable methods for amide synthesis remains a significant goal in modern chemistry. researchgate.net
Furthermore, this compound is included in databases of chemical compounds with biological interest and is used in computational studies. google.com For example, it has been included in datasets for developing Quantitative Structure-Activity Relationship (QSAR) models to predict the antibacterial activity of compounds. mdpi.comresearchgate.net The study of its physicochemical properties contributes to the broader understanding of drug-like molecules. lookchem.com The investigation of its use in prodrug design and controlled-release systems also highlights its ongoing relevance in pharmaceutical sciences. google.comgoogle.com Research into the incorporation of various compounds into materials like poly(lactic acid) (PLA) for different applications is an active area, and knowledge of the properties of compounds like this compound can be relevant in such contexts. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H15NO3 | lookchem.com |
| Molecular Weight | 209.24 g/mol | lookchem.com |
| Melting Point | 117-118 °C | lookchem.com |
| Boiling Point | 411.8 °C at 760 mmHg | lookchem.com |
| Flash Point | 202.8 °C | lookchem.com |
| Density | 1.179 g/cm³ | lookchem.com |
| pKa | 13.31 ± 0.20 (Predicted) | lookchem.com |
| LogP | 1.47760 | lookchem.com |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
| Exact Mass | 209.10519334 | lookchem.com |
| Complexity | 200 | lookchem.com |
Synonyms for this compound
| Synonym | Reference |
| N-Lactoyl-P-Phenetidine | lookchem.com |
| Lactylphenetidin | lookchem.com |
| Lactyl Phenetidine | lookchem.com |
| Fenolactine | lookchem.com |
| 4'-Ethoxylactanilide | lookchem.com |
| Lactophenin | lookchem.com |
| Phenolactine | lookchem.com |
| N-(4-ethoxyphenyl)-2-hydroxypropanamide | lookchem.com |
| Lactyl-p-phenetidin | lookchem.com |
| p-Ethoxylactanilid | lookchem.com |
| p-Lactophenetidide | lookchem.com |
| p-Lactylphenetidine | lookchem.com |
| DL-p-Lactophenetidide | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNWXGYWUBLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036653 | |
| Record name | p-Lactophenetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-08-2 | |
| Record name | p-Lactophenetide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Lactophenetide | |
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| Record name | p-Lactophenetide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72105 | |
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| Record name | p-Lactophenetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ethoxylactanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.918 | |
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| Record name | P-LACTOPHENETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9UU01B5NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Advanced Chemical Derivatization
Theoretical Frameworks for p-Lactophenetide Synthesis
The synthesis of this compound, chemically known as N-(4-ethoxyphenyl)-2-hydroxypropanamide, is fundamentally an amide formation reaction. The theoretical framework for its synthesis primarily involves the coupling of an amine (p-phenetidine) with a carboxylic acid derivative (lactic acid).
The principal pathway for synthesizing this compound is through nucleophilic acyl substitution. A common and analogous reaction is the synthesis of acetaminophen (B1664979) from p-aminophenol and acetic anhydride. researchgate.net In the case of this compound, the reaction involves p-phenetidine (B124905) and a derivative of lactic acid.
A plausible reaction mechanism proceeds as follows:
Activation of Lactic Acid : Lactic acid's carboxylic acid group is a poor electrophile. It must first be activated to facilitate the reaction. This can be achieved by converting it into a more reactive acyl derivative, such as an acyl chloride (lactoyl chloride) using a reagent like thionyl chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Nucleophilic Attack : The nitrogen atom of p-phenetidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated lactic acid derivative. researchgate.netyoutube.com This forms a tetrahedral intermediate.
Proton Transfer and Elimination : The intermediate then collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., a chloride ion if using an acyl chloride, or dicyclohexylurea if using DCC). A final deprotonation step yields the stable amide, this compound.
An alternative pathway could involve direct amidation at high temperatures, though this method often lacks specificity and can lead to lower yields.
Table 1: Proposed Reaction Pathway for this compound Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism Type |
|---|---|---|---|---|
| 1 | Lactic Acid, Thionyl Chloride | Heat | Lactoyl Chloride | Nucleophilic Acyl Substitution |
| 2 | p-Phenetidine, Lactoyl Chloride | Aprotic Solvent | Tetrahedral Intermediate | Nucleophilic Addition |
Computational chemistry offers powerful tools for predicting the viability and efficiency of synthetic pathways before they are attempted in a laboratory setting. mit.edu For the synthesis of this compound, computational models can be employed to:
Predict Transition States : Locating the transition state structures along the reaction coordinate provides insight into the activation energy required, which directly correlates with reaction rates. mit.edu
Simulate Solvent Effects : The choice of solvent can significantly impact reaction efficiency. Computational models can simulate how different solvents stabilize reactants, intermediates, and transition states, guiding the selection of an optimal reaction medium. mlsu.ac.in
Evaluate Catalyst Performance : If a catalytic approach is considered, modeling can help in understanding the catalyst-substrate interactions and predict catalytic turnover frequency, aiding in the design of a more efficient process.
By simulating these parameters, researchers can pre-screen various reaction conditions and activating agents to identify those most likely to produce a high yield of this compound, thereby minimizing empirical trial-and-error experimentation. mit.edubiotechmedjournal.com
Table 2: Key Parameters for Computational Modeling of this compound Synthesis
| Parameter | Computational Method | Purpose |
|---|---|---|
| Reaction Energy Profile | Density Functional Theory (DFT) | Determine thermodynamic feasibility and identify rate-determining step. |
| Transition State Geometry | Transition State Theory, QST2/3 | Calculate activation energy and predict reaction kinetics. |
| Solvent Effects | Polarizable Continuum Models (PCM) | Optimize solvent choice for maximizing reaction rate and yield. |
Analysis of Proposed Reaction Mechanisms and Pathways
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of analogs and derivatives is a cornerstone of modern chemistry, aimed at creating new molecules with tailored properties.
The structure of this compound offers several sites for modification to theoretically alter its physicochemical properties, such as solubility, polarity, and receptor binding affinity. The key principles involve:
Altering the Alkoxy Group : The ethoxy group on the phenyl ring can be replaced with other alkyl or functionalized chains (e.g., methoxy, propoxy, trifluoroethoxy). This can modulate the molecule's lipophilicity and its metabolic stability.
Substitution on the Phenyl Ring : Introducing substituents (e.g., halogens, nitro groups, or alkyl groups) onto the aromatic ring can alter the electronic properties of the entire molecule and introduce new interaction points. mdpi.com
Bioisosteric Replacement : Key functional groups can be replaced with bioisosteres to retain or enhance desired properties while potentially altering others. For example, the amide bond could be replaced with a reverse amide or a sulfonamide.
These modifications are guided by an understanding of structure-property relationships, allowing for the theoretical design of new compounds with potentially enhanced or novel characteristics. google.com.na
Beyond simple modifications, advanced synthetic strategies can be employed to create more complex derivatives. beilstein-journals.org
Multi-component Reactions : Reactions like the Ugi or Passerini reactions could theoretically be used to construct this compound-like scaffolds in a single step from multiple starting materials, allowing for rapid library generation of diverse analogs.
Catalytic C-H Activation : Modern catalytic methods could enable the direct functionalization of the C-H bonds on the aromatic ring, providing a highly efficient and atom-economical route to novel derivatives without the need for pre-functionalized starting materials. beilstein-journals.org
Click Chemistry : If an azide (B81097) or alkyne functionality is introduced into the this compound structure, "click" chemistry could be used to attach a wide variety of other molecules, creating complex conjugates.
Peptide Coupling Techniques : Advanced peptide coupling reagents, beyond simple DCC, could be used to form the amide bond under milder conditions with higher yields and fewer side products, which is particularly useful for synthesizing more sensitive or complex analogs. masterorganicchemistry.com
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. mlsu.ac.inyale.edu
Atom Economy : The synthesis should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org A direct amidation, if feasible, would have a higher atom economy than a route using an acyl chloride, which generates stoichiometric waste.
Use of Safer Solvents : The theoretical process should prioritize the use of greener solvents (e.g., water, ethanol, or supercritical CO2) over hazardous ones like chlorinated hydrocarbons. skpharmteco.com
Catalysis over Stoichiometric Reagents : Employing catalytic methods, such as using an enzyme (e.g., a lipase) or a recyclable solid acid catalyst for the amidation, is preferable to using stoichiometric activating agents like thionyl chloride or DCC, which generate significant waste. acs.org
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu Microwave-assisted synthesis could be considered as it can often reduce reaction times and energy input.
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Prevention | Design a synthetic route that minimizes byproduct formation from the outset. yale.edu |
| Atom Economy | Favor catalytic direct amidation over multi-step processes involving protecting groups or stoichiometric activators. acs.org |
| Less Hazardous Synthesis | Avoid toxic reagents like thionyl chloride and hazardous solvents. skpharmteco.com |
| Safer Solvents & Auxiliaries | Explore aqueous reaction conditions or use of benign solvents like 2-MeTHF. skpharmteco.com |
| Energy Efficiency | Utilize catalytic methods that allow for lower reaction temperatures. firp-ula.org |
| Renewable Feedstocks | Source lactic acid from fermentation and explore bio-routes to p-phenetidine. yale.edu |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps for the hydroxyl group by using chemoselective catalysts. acs.org |
| Catalysis | Employ enzymatic (e.g., lipase) or heterogeneous acid catalysts for the amidation step. yale.edu |
Computational Chemistry and Molecular Modeling Studies of P Lactophenetide
Quantitative Structure-Activity Relationship (QSAR) Modeling of p-Lactophenetide and Related Chemical Scaffolds
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. protoqsar.com This approach is foundational in predicting the activity of new molecules based on the properties of known compounds. protoqsar.com
The development of a QSAR model is a multi-stage process designed to create a statistically robust and predictive tool. protoqsar.comuniroma1.it The primary goal is to build a model that not only fits the existing data well but can also accurately predict the activity of novel compounds. uniroma1.itbuecher.de
The process begins with the careful curation of a dataset of compounds with known activities. uniroma1.it This dataset is then typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used during model development. protoqsar.combuecher.de For instance, in a study analyzing compounds for antibacterial activity, this compound was included in a dataset of 657 molecules to develop a binary QSAR model capable of distinguishing between active and inactive compounds. mdpi.com
Validation is a critical step to ensure the model's reliability and predictive capacity. nih.gov Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), assess the model's internal consistency and stability. nih.govbrieflands.com External validation, using the independent test set, is considered the most definitive test of a model's ability to make accurate predictions for new chemicals. buecher.demdpi.com A QSAR model is generally considered acceptable if it meets certain statistical thresholds, such as a high coefficient of determination (R²) for the training set and a high cross-validated coefficient (q² or R²cv) from internal validation. nih.govmdpi.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. protoqsar.comhufocw.org The selection of appropriate descriptors is crucial for building a meaningful QSAR model. These descriptors fall into several categories:
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and include parameters like molecular weight, connectivity indices, and atom/ring counts. hufocw.org
Geometrical Descriptors: These 3D descriptors describe the spatial arrangement of atoms, including molecular surface area and volume. hufocw.org
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.orgjrespharm.com
Hybrid Descriptors: These combine different types of information. For example, charged partial surface area (CPSA) descriptors encode the propensity for polar interactions. hufocw.org
In a QSAR study that included this compound, a set of 34 'inductive' QSAR descriptors were used to successfully separate compounds with and without antibacterial activity. mdpi.com These descriptors are calculated from the electronegativities and covalent radii of the atoms within the molecule and are designed to reflect various intra- and intermolecular interactions. mdpi.com
Table 1: Representative Molecular Descriptor Categories for QSAR Analysis
| Descriptor Category | Description | Examples | Potential Relevance for this compound |
| Constitutional | Describe the basic composition of the molecule without regard to geometry or connectivity. | Molecular Weight, Atom Counts, Number of Rings | Basic structural characterization. |
| Topological | Describe the connectivity of atoms in the molecule (2D structure). | Zagreb Indices, Kier & Hall Connectivity Indices, Kappa Shape Indices | Characterizing molecular size, shape, and branching. |
| Geometrical | Describe the 3D properties of the molecule. | Solvent Accessible Surface Area, Molecular Volume, Shadow Areas | Understanding steric hindrance and potential for receptor fit. |
| Electronic | Describe the electronic properties derived from quantum chemical calculations. | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Modeling reactivity and electrostatic interactions with a target. |
| Inductive | Derived from atomic electronegativities and radii to model inductive and steric effects. | Inductive Electronegativity, Molecular Capacitance | Quantifying electronic effects relevant to intermolecular interactions, as used in antibacterial models. mdpi.com |
Statistical Methodologies for QSAR Model Robustness and Predictivity
The robustness and predictive power of a QSAR model are underpinned by rigorous statistical evaluation. buecher.de Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common regression-based methods used to develop the mathematical equations that form the model. brieflands.comslideshare.net
Key statistical metrics are used to validate the model's quality: nih.govd-nb.info
Coefficient of Determination (R²): Measures the goodness-of-fit, indicating the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). nih.govbiolscigroup.us
Cross-Validated R² (q² or R²cv): An internal validation metric that assesses the model's predictive ability. A q² greater than 0.5 is often considered indicative of a good model. nih.govmdpi.com
Standard Error of Estimate (SEE): Measures the precision of the predictions. nih.gov
External Validation (R²pred): The coefficient of determination for the external test set, which provides the most stringent test of a model's predictive power for new compounds. mdpi.comresearchgate.net
To further ensure that a model is not the result of a chance correlation, a Y-randomization test is often performed. In this procedure, the biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the resulting models have significantly lower R² and q² values than the original model, it confirms that the original model is robust and not based on a chance correlation. researchgate.net
Table 2: Key Statistical Methodologies for QSAR Model Validation
| Statistical Method/Metric | Purpose | Common Acceptance Criteria |
| Internal Validation (e.g., Leave-One-Out Cross-Validation) | To assess the robustness and internal predictive power of the model using the training set only. | q² > 0.5 nih.govmdpi.com |
| External Validation | To evaluate the model's ability to predict the activity of an independent set of compounds (test set). | R²pred > 0.6 u-strasbg.fr |
| Coefficient of Determination (R²) | To measure how well the model fits the training data. | R² > 0.6 nih.gov |
| F-statistic | To check the statistical significance of the overall regression model. | High value with a low p-value (e.g., p < 0.05) researchgate.net |
| Y-Randomization Test | To ensure the model is not due to a chance correlation. | Low R² and q² values for randomized models. researchgate.net |
Conformational Analysis and Energetic Profiling through Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. fzu.cz Computational methods are indispensable for exploring the conformational landscape of a molecule and determining the relative energies of its conformers. nih.govuci.edu
The process of conformational analysis typically involves a systematic or random search of the molecule's conformational space. uni-muenchen.de
Systematic Search: This method involves rotating rotatable bonds by a defined increment and minimizing the energy of each resulting structure. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds. nih.gov
Stochastic/Monte Carlo Search: This approach involves random changes to the molecular geometry, followed by energy minimization. uci.edu This method is often more efficient for larger, more flexible molecules.
Once a set of low-energy conformations is generated, their relative energies are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. This results in an energetic profile, or potential energy surface, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface represents the most stable conformation of the molecule.
For this compound, a conformational analysis would identify the preferred orientations of the ethoxy and lactate (B86563) groups relative to the phenyl ring. The energetic profile would reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature. This information is crucial for understanding how the molecule might present itself to a biological target.
| Computational Technique | Objective | Key Output for this compound |
|---|---|---|
| Systematic Conformational Search | To exhaustively explore all possible conformations by rotating bonds at fixed increments. | A comprehensive set of all possible low-energy conformers. |
| Monte Carlo Conformational Search | To randomly sample the conformational space to find low-energy structures. | A diverse set of low-energy conformers, including the likely global minimum. |
| Quantum Mechanics (QM) Calculations | To accurately calculate the energy of each conformation. | Relative energies of conformers, energy barriers for rotation, and the global minimum energy structure. |
| Molecular Mechanics (MM) Calculations | To rapidly calculate the energy of each conformation, suitable for large molecules or extensive searches. | A preliminary energetic ranking of a large number of conformers. |
In Silico Screening and Virtual Library Design Incorporating this compound Motifs
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. conflex.netnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Virtual screening can be performed using either ligand-based or structure-based methods, as described previously. In the context of this compound, if it were identified as a hit compound with desirable activity, its chemical structure could serve as a starting point for designing a virtual library of related compounds.
The design of a virtual library incorporating this compound motifs would involve several steps:
Scaffold Identification: The core chemical structure of this compound would be identified as the central scaffold.
Reaction Enumeration: A set of chemical reactions would be defined to modify the scaffold at various points, such as the ethoxy group, the lactate moiety, or the aromatic ring.
Building Block Selection: A diverse set of chemical building blocks would be chosen to react with the scaffold, creating a large and chemically diverse virtual library of new compounds.
In Silico Screening: This newly generated virtual library would then be screened against the target of interest using molecular docking or other virtual screening methods to prioritize compounds for synthesis and experimental testing.
This strategy allows for the systematic exploration of the chemical space around a lead compound like this compound, with the aim of identifying derivatives with improved potency, selectivity, or other desirable properties.
| Step | Description | Example with this compound Motif |
|---|---|---|
| 1. Scaffold Definition | The core structure of the lead compound is defined. | The N-(4-ethoxyphenyl)acetamide core of this compound. |
| 2. Reaction Planning | Chemical transformations are planned to modify the scaffold. | Esterification of the hydroxyl group, or substitution on the phenyl ring. |
| 3. Virtual Library Generation | A large set of virtual compounds is created by combining the scaffold with various building blocks. | Generating thousands of virtual analogs of this compound with different ester groups and phenyl ring substituents. |
| 4. Virtual Screening and Prioritization | The virtual library is screened against a biological target to identify promising candidates. | Docking the virtual library into the target's active site and ranking compounds based on their predicted binding affinity. |
Mechanistic Research: Theoretical Molecular Pathways of P Lactophenetide
Elucidation of Proposed Molecular Mechanisms of Action
The molecular mechanism of p-Lactophenetide is thought to primarily stem from its distinct chemical structure, which facilitates various molecular interactions.
Theoretical Models of Cellular and Subcellular Interactions
The theoretical interactions of this compound at the cellular and subcellular levels are an area of active research. The lactone ring within its structure is hypothesized to be a key player in these interactions. evitachem.com It is proposed that this ring can engage in binding interactions with various cellular components. evitachem.com While specific determinants for subcellular localization are still being fully elucidated, the compound's structure is expected to influence its distribution within the cell.
One theoretical model suggests that this compound may interact with receptors on the cell surface or with intracellular proteins. Ligand-receptor binding is a fundamental process in signal transduction, where the binding of a ligand to a receptor induces a conformational change, initiating a cascade of intracellular events. wikipedia.org Such interactions can lead to the activation of enzymes or the exposure of binding sites for other signaling proteins, ultimately propagating the signal within the cell. wikipedia.org
The table below summarizes the key theoretical cellular and subcellular interactions of this compound.
| Interaction Type | Proposed Interacting Component | Theoretical Outcome |
| Binding Interactions | Cellular Proteins | Modulation of protein function |
| Receptor Binding | Cell Surface or Intracellular Receptors | Initiation of signal transduction cascades |
| Subcellular Localization | Various subcellular compartments | Influence on specific cellular processes |
Postulated Intracellular Signaling Pathway Modulation Theories
The interaction of this compound with cellular components is theorized to modulate various intracellular signaling pathways. These pathways are complex networks that control fundamental cellular activities such as growth, proliferation, and metabolism. wikipedia.org
Several major signaling pathways are considered potential targets for modulation by compounds like this compound. These include:
MAPK/ERK Pathway : This pathway is crucial for cell division and is often implicated in cancer when aberrant. wikipedia.org
PI 3-K/Akt/mTOR Pathway : This pathway is involved in regulating gene expression and is a significant area of research. news-medical.net
G-Protein Coupled Receptor (GPCR) Pathways : Activation of GPCRs can lead to the release of second messengers and the initiation of numerous downstream signaling events. wikipedia.orgnih.gov
The modulation of these pathways can occur through various mechanisms, including the activation or inhibition of key enzymes like protein kinases and phosphatases. wikipedia.orgnih.gov For instance, the activation of protein kinase C can trigger the MAP kinase pathway, leading to changes in gene expression and cell proliferation. nih.gov The theoretical modulation of these pathways by this compound could lead to a range of cellular responses.
The table below outlines some of the key intracellular signaling pathways and their potential modulation.
| Signaling Pathway | Key Components | Potential Modulation by this compound |
| MAPK/ERK Pathway | Growth factor receptors, protein kinases | Altered cell division and proliferation |
| PI 3-K/Akt/mTOR Pathway | PI 3-kinase, Akt, mTOR | Changes in gene expression and cell survival |
| GPCR Pathways | G-proteins, phospholipases, ion channels | Initiation of second messenger systems |
Theoretical Metabolic Transformation Pathways (Pharmacokinetic Theories)
The biotransformation of xenobiotics, including compounds like this compound, is a critical process that determines their fate within a biological system. taylorandfrancis.com This process typically involves a series of enzymatic reactions that convert the parent compound into more water-soluble metabolites, facilitating their excretion. nih.gov
Prediction of Enzymatic Biotransformation and Metabolite Formation
The metabolic transformation of this compound is predicted to follow the established phases of drug metabolism.
Phase I Metabolism : This phase involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups. nih.gov For this compound, this could involve hydroxylation or other oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov O-demethylation is another significant metabolic pathway catalyzed by P450 enzymes, leading to the formation of a hydroxyl group. mdpi.com
Phase II Metabolism : In this phase, the modified compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules like glucuronic acid, sulfate, or amino acids. nih.govwikilectures.eu This further increases their water solubility for excretion.
The formation of reactive metabolites is a possible outcome of biotransformation. mdpi.com These electrophilic species can be generated during bioactivation and may interact with cellular macromolecules. mdpi.com The specific enzymes involved and the resulting metabolites from this compound's biotransformation are subjects of ongoing theoretical and experimental investigation.
The table below details the predicted enzymatic reactions and potential metabolites of this compound.
| Metabolic Phase | Predicted Enzymatic Reaction | Potential Metabolites |
| Phase I | Oxidation (e.g., hydroxylation), O-Demethylation | Hydroxylated derivatives, Demethylated compounds |
| Phase II | Glucuronidation, Sulfation | Glucuronide conjugates, Sulfate conjugates |
Application of Metabolomics Approaches for Theoretical Metabolite Identification in Model Systems
Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for identifying the products of biotransformation. nih.gov Untargeted metabolomics, in particular, aims to detect and quantify as many metabolites as possible in a biological sample. frontiersin.org
In the context of this compound, metabolomics can be applied to model systems (e.g., cell cultures or microbial systems) to identify its metabolites. nih.govgla.ac.uk By comparing the metabolic profiles of systems exposed to this compound with control systems, researchers can identify unique metabolic features corresponding to the parent compound and its transformation products. Advanced analytical techniques like mass spectrometry (MS) are central to these studies, allowing for the detection and structural elucidation of metabolites. frontiersin.orgsapient.bio
The process of metabolite identification involves several steps:
Feature Detection : Identifying peaks in the analytical data that correspond to potential metabolites. frontiersin.org
Database Querying : Comparing the mass-to-charge ratio (m/z) of the detected features against metabolomic databases. frontiersin.org
Structural Elucidation : Using techniques like tandem mass spectrometry (MS/MS) to confirm the chemical structure of the identified metabolites. mdpi.com
Metabolomics activity screening (MAS) is an emerging approach that integrates metabolomics data with other "omics" data to identify metabolites that can alter a specific phenotype. nih.gov This could be particularly useful in understanding the functional consequences of this compound's metabolism.
The table below outlines the application of metabolomics in identifying this compound metabolites.
| Metabolomics Approach | Technique | Application to this compound |
| Untargeted Metabolomics | LC-MS/MS | Global profiling of metabolites in response to this compound exposure |
| Metabolite Identification | Database Searching, Spectral Matching | Annotation of detected features as specific metabolites of this compound |
| Metabolomics Activity Screening (MAS) | Integrated 'Omics' Analysis | Linking identified metabolites to functional changes in the biological system |
Advanced Analytical Methodologies for P Lactophenetide Research
Development and Validation of Chromatographic Techniques for p-Lactophenetide Characterization
Chromatographic methods are central to the separation and quantification of this compound from complex mixtures, including synthesis reaction media and potential metabolite-containing samples. asianjpr.comijpsjournal.com The development of robust and reliable chromatographic techniques is a foundational step in its analytical characterization, often following guidelines from the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision. ijpsjournal.comacgpubs.org
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of pharmaceutical compounds like this compound. asianjpr.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. ijpsjournal.comhumanjournals.com
Method optimization is a critical process involving the systematic adjustment of chromatographic parameters to achieve the desired separation efficiency, resolution, and analysis time. humanjournals.comsepscience.com Key parameters for optimization include:
Mobile Phase Composition: A mixture of water (often with a buffer or pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. humanjournals.comnih.gov The ratio is adjusted in either an isocratic (constant composition) or gradient (varied composition) elution to control the retention time and separation of this compound from impurities. nih.govresearchgate.net
Column Selection: The choice of column depends on the physicochemical properties of this compound. A C18 column is a common starting point. acgpubs.orgresearchgate.net UPLC systems employ columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution, sensitivity, and speed compared to traditional HPLC. acgpubs.orgnih.gov
pH of the Mobile Phase: The pH can influence the ionization state of the analyte, which in turn affects its retention on a reversed-phase column. asianjpr.com
Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, with UPLC methods often using higher optimal flow rates than HPLC. nih.govchromatographyonline.com
UPLC offers substantial advantages over HPLC, including reduced analysis time and lower solvent consumption, making it a more efficient and environmentally friendly option for routine quality control and high-throughput analysis. acgpubs.orgnih.gov
Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm acgpubs.org |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:0.1% Formic Acid (Gradient) frontiersin.org |
| Flow Rate | 1.0 mL/min | 0.4 mL/min nih.gov |
| Detection | UV/PDA (e.g., 254 nm) | UV/PDA or Mass Spectrometry (MS) |
| Injection Vol. | 10 µL | 2 µL researchgate.net |
| Run Time | ~15-20 min nih.gov | ~2-5 min nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.comresearchgate.net It is highly effective for the identification and quantification of volatile and thermally stable compounds. researchgate.net For this compound, GC-MS is particularly useful for trace analysis, such as detecting residual solvents or volatile impurities from the synthesis process. amazonaws.comnih.gov
The process involves vaporizing the sample and separating its components in a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nist.gov This mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. nist.gov GC-MS provides excellent sensitivity and selectivity, making it an indispensable tool for ensuring the purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for the comprehensive analysis of this compound, especially for non-volatile or thermally labile impurities and metabolites that are not amenable to GC-MS. chromatographyonline.comgoogle.com This technique couples the separation power of HPLC or UPLC with the high selectivity and sensitivity of a mass spectrometer. frontiersin.org
In an LC-MS system, compounds eluting from the LC column are introduced into an ionization source, such as electrospray ionization (ESI), which generates ions in the gas phase. These ions are then analyzed by the mass spectrometer. LC-MS is widely used for:
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Metabolite Identification: Analyzing biological samples to identify metabolites of this compound.
Structural Confirmation: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing its product ions, which helps in the definitive identification of unknown compounds. nist.gov
The development of a UPLC-MS/MS method, for instance, would involve optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., ion source settings, collision energy) to achieve the required sensitivity and specificity for this compound and its related substances. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis
Spectroscopic Techniques for Theoretical Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for confirming the molecular structure of synthesized this compound and for assessing its purity. numberanalytics.com A combination of methods is often used to gather complementary information. numberanalytics.comclariant.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. numberanalytics.comnih.gov 1D NMR (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and arrangement of the atoms. mdpi.com 2D NMR techniques (like COSY, HSQC, and HMBC) can be employed to establish correlations between different nuclei and piece together the complete molecular structure. mdpi.comnd.edu Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity assessment, offering high precision and accuracy without the need for an identical reference standard of the analyte. nist.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. clariant.com The fragmentation pattern observed in the mass spectrum offers additional clues that support the proposed structure. numberanalytics.comsolubilityofthings.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. numberanalytics.com Characteristic absorption bands for amide (C=O and N-H stretching), ether (C-O stretching), and aromatic ring (C=C and C-H stretching) functionalities would be expected in its IR spectrum, providing confirmatory structural evidence. clariant.com
Purity assessment via spectroscopy relies on comparing the sample's spectrum to that of a pure reference standard. tutorchase.com The absence of unexpected signals in NMR or IR spectra, or unassigned peaks in mass spectra, is a strong indicator of high purity. tutorchase.com
Table 2: Key Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Application |
|---|---|---|
| ¹H and ¹³C NMR | Chemical environment, connectivity of atoms. mdpi.com | Primary structural elucidation, confirmation of identity. |
| 2D NMR (COSY, HSQC) | Correlation between neighboring protons and between protons and carbons. mdpi.com | Detailed structural confirmation. |
| HRMS | Exact molecular weight and elemental composition. clariant.com | Formula determination, structural confirmation. |
| IR Spectroscopy | Presence of specific functional groups (e.g., amide, ether). numberanalytics.com | Functional group analysis, identity confirmation. |
| qNMR | Precise quantification of the analyte against a standard. nist.gov | Purity assessment, assay. |
Electrochemical Methods in the Analytical Characterization of this compound
Electrochemical analysis techniques measure changes in electrical parameters (like current or potential) to provide information about the chemical reactivity and concentration of a substance. eag.comnews-medical.net These methods can be developed for the quantitative analysis of electroactive compounds like this compound.
Potential techniques for this compound analysis include:
Cyclic Voltammetry (CV): This technique can be used to study the oxidation and reduction behavior of this compound at an electrode surface. eag.com It provides information on the redox potentials and can help elucidate reaction mechanisms.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques that can be optimized for the quantitative determination of this compound, even at low concentrations. frontiersin.org The peak current generated is proportional to the analyte's concentration.
The development of an electrochemical method would involve selecting an appropriate working electrode (e.g., glassy carbon electrode), a supporting electrolyte, and optimizing parameters such as pH and scan rate to obtain a well-defined and reproducible signal for this compound. frontiersin.orgmdpi.com
Emerging Analytical Technologies and Automation in this compound Chemical Analysis
The field of analytical chemistry is continuously evolving, with new technologies and automation strategies enhancing the efficiency, robustness, and quality of chemical analysis. asianjpr.com
Quality by Design (QbD): This systematic approach is increasingly applied to analytical method development. sepscience.com For this compound, a QbD approach would involve defining the analytical target profile, identifying critical method parameters, and using statistical tools like Design of Experiments (DoE) to establish a robust method that is reliable throughout its lifecycle. sepscience.com
Automation: Automated systems for sample preparation, injection, and data analysis are becoming standard, especially in quality control environments. researchgate.net Automation minimizes human error, increases throughput, and ensures consistency in the analysis of this compound batches.
Green Analytical Chemistry: There is a growing emphasis on developing more environmentally friendly analytical methods. Technologies like UPLC and supercritical fluid chromatography (SFC) significantly reduce solvent consumption compared to traditional HPLC. nih.govmdpi.com The development of such "green" methods for this compound analysis aligns with modern sustainability goals.
Hyphenated Techniques: The coupling of multiple analytical techniques, such as LC-NMR-MS, provides an extraordinary amount of information from a single analysis, facilitating rapid and comprehensive characterization of complex samples containing this compound and its related substances.
Future Research Directions and Unexplored Avenues for P Lactophenetide
Advancement of Novel Computational Models and Molecular Descriptors
Future research could leverage computational chemistry to build sophisticated quantitative structure-activity relationship (QSAR) models for p-Lactophenetide and its analogues. nih.gov By developing novel molecular descriptors that capture the unique electronic and steric features of the 2-hydroxypropanamide side chain, researchers could predict the biological activities and toxicological profiles of new derivatives. This would enable a more targeted approach to designing compounds with improved therapeutic indices.
Strategic Exploration of Advanced Synthetic Technologies and Scalability Theories
The exploration of advanced synthetic technologies, such as continuous flow chemistry, could be applied to modern synthetic routes like the copper-catalyzed C-N coupling. lookchem.com This would allow for safer, more efficient, and highly scalable production of this compound and related compounds. Research into scalability theories could help predict and overcome challenges in transitioning these novel synthetic methods from laboratory-scale to industrial production, potentially revitalizing interest in this chemical scaffold for new applications.
Integration of Multi-Omics Data in Theoretical Metabolic Pathway Delineation
A significant area for future research is the use of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to create detailed theoretical models of this compound's metabolic pathways. By integrating these datasets, researchers could predict how genetic variations in metabolic enzymes (like cytochrome P450s) might affect the compound's metabolism, efficacy, and potential for toxicity in different individuals. This approach could lead to a personalized medicine perspective on this class of compounds.
Application of Artificial Intelligence and Machine Learning in Chemical Discovery for this compound-related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
